Cas no 1344260-50-9 (1-pentyl-1H-indol-4-amine)

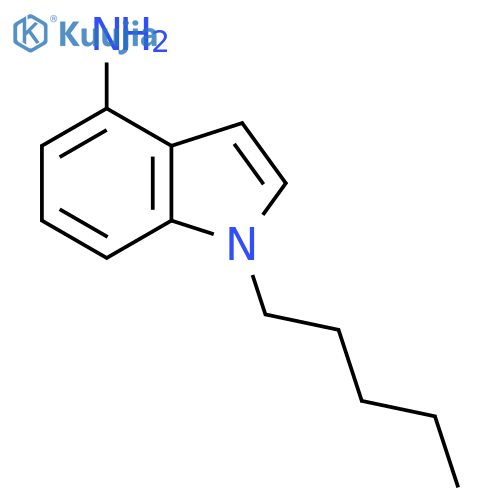

1-pentyl-1H-indol-4-amine structure

商品名:1-pentyl-1H-indol-4-amine

1-pentyl-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-pentyl-1H-indol-4-amine

- EN300-1106559

- AKOS013574722

- 1344260-50-9

-

- インチ: 1S/C13H18N2/c1-2-3-4-9-15-10-8-11-12(14)6-5-7-13(11)15/h5-8,10H,2-4,9,14H2,1H3

- InChIKey: QVJUYRBXCPOFTI-UHFFFAOYSA-N

- ほほえんだ: N1(C=CC2C(=CC=CC1=2)N)CCCCC

計算された属性

- せいみつぶんしりょう: 202.146998583g/mol

- どういたいしつりょう: 202.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 31Ų

1-pentyl-1H-indol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106559-1.0g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 1g |

$1214.0 | 2023-05-27 | ||

| Enamine | EN300-1106559-2.5g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1106559-5.0g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 5g |

$3520.0 | 2023-05-27 | ||

| Enamine | EN300-1106559-10g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1106559-5g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1106559-0.1g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1106559-1g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1106559-0.5g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1106559-10.0g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 10g |

$5221.0 | 2023-05-27 | ||

| Enamine | EN300-1106559-0.05g |

1-pentyl-1H-indol-4-amine |

1344260-50-9 | 95% | 0.05g |

$647.0 | 2023-10-27 |

1-pentyl-1H-indol-4-amine 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1344260-50-9 (1-pentyl-1H-indol-4-amine) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量